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molecular formula C13H18N2O B8700099 1,1-Dimethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea

1,1-Dimethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea

Cat. No. B8700099
M. Wt: 218.29 g/mol
InChI Key: YRRUVWCTJOZXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062856

Procedure details

1,1-Diethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea, melting point 86° to 87° C., is prepared by the above procedure, by substituting diethylcarbamyl chloride for dimethylcarbamyl chloride.
Name
1,1-Diethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17]C)[C:4]([NH:6][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1)=[O:5])C.CN(C)C(Cl)=O>>[CH3:1][N:3]([CH3:17])[C:4]([NH:6][CH:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH2:10][CH2:9][CH2:8]1)=[O:5]

Inputs

Step One
Name
1,1-Diethyl-3-(1,2,3,4-tetrahydro-1-naphthyl)urea
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)NC1CCCC2=CC=CC=C12)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN(C(=O)NC1CCCC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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